N-ethyl-octahydro-1H-quinolizin-1-amine
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Overview
Description
N-Ethyloctahydro-1H-quinolizin-1-amine is an organic compound with the molecular formula C12H24N2 It is a derivative of quinolizidine, a bicyclic amine, and is characterized by its octahydro structure, indicating full hydrogenation of the quinolizidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyloctahydro-1H-quinolizin-1-amine typically involves the hydrogenation of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine in the presence of ethylamine. The reaction is usually carried out under high pressure and temperature, using a catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of N-Ethyloctahydro-1H-quinolizin-1-amine can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient large-scale production.
Types of Reactions:
Oxidation: N-Ethyloctahydro-1H-quinolizin-1-amine can undergo oxidation reactions to form corresponding N-oxides. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: N-Ethyloctahydro-1H-quinolizin-1-amine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides of N-Ethyloctahydro-1H-quinolizin-1-amine.
Reduction: Primary amines.
Substitution: Various substituted quinolizidine derivatives.
Scientific Research Applications
N-Ethyloctahydro-1H-quinolizin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: N-Ethyloctahydro-1H-quinolizin-1-amine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyloctahydro-1H-quinolizin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Quinolizidine: The parent compound of N-Ethyloctahydro-1H-quinolizin-1-amine, which lacks the ethylamine substitution.
Octahydroquinoline: A structurally similar compound with a different nitrogen substitution pattern.
N-Methylquinolizidine: Another derivative of quinolizidine with a methyl group instead of an ethyl group.
Uniqueness: N-Ethyloctahydro-1H-quinolizin-1-amine is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H22N2 |
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Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine |
InChI |
InChI=1S/C11H22N2/c1-2-12-10-6-5-9-13-8-4-3-7-11(10)13/h10-12H,2-9H2,1H3 |
InChI Key |
FQZDGDDBZHHSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCN2C1CCCC2 |
Origin of Product |
United States |
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